2-Chlorobenzoic Acid-d4
CAS No.: 1219795-28-4
Cat. No.: VC0121220
Molecular Formula: C7H5ClO2
Molecular Weight: 160.589
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1219795-28-4 |
---|---|
Molecular Formula | C7H5ClO2 |
Molecular Weight | 160.589 |
IUPAC Name | 2-chloro-3,4,5,6-tetradeuteriobenzoic acid |
Standard InChI | InChI=1S/C7H5ClO2/c8-6-4-2-1-3-5(6)7(9)10/h1-4H,(H,9,10)/i1D,2D,3D,4D |
Standard InChI Key | IKCLCGXPQILATA-RHQRLBAQSA-N |
SMILES | C1=CC=C(C(=C1)C(=O)O)Cl |
Introduction
Physical and Chemical Properties
Molecular Structure and Formula
2-Chlorobenzoic acid-d4 has the molecular formula C₇HD₄ClO₂, indicating the presence of seven carbon atoms, one hydrogen atom, four deuterium atoms, one chlorine atom, and two oxygen atoms . The structure features a benzene ring with a carboxylic acid group (-COOH) and a chlorine atom at position 2, while the positions 3, 4, 5, and 6 of the benzene ring contain deuterium atoms instead of hydrogen . The exact mass of the compound is reported as 160.023 g/mol, while its molecular weight is 160.591 g/mol .
Physical Form | Temperature | Stability Period |
---|---|---|
Powder | -20°C | 3 years |
Powder | 4°C | 2 years |
In solvent | -80°C | 6 months |
In solvent | -20°C | 1 month |
Analytical Characteristics
Source | Total Isotopic Purity | d0 (%) | d1 (%) | d2 (%) | d3 (%) | d4 (%) |
---|---|---|---|---|---|---|
Source 1 | 97.8% | Not specified | 0.49% | 1.43% | 4.49% | 93.58% |
Source 2 | 98.8% | 0.05% | 0.03% | 0.04% | 4.42% | 95.46% |
Analytical Methods for Characterization
Several analytical techniques are employed to characterize 2-chlorobenzoic acid-d4 and confirm its structure, purity, and isotopic enrichment. These include:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is used to confirm the structure and determine isotopic purity . The deuterium substitution results in characteristic spectral patterns that differ from the non-deuterated analog.
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Liquid Chromatography-Mass Spectrometry (LCMS): This technique is employed to determine purity and confirm the molecular structure .
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Elemental Analysis: Used to verify the elemental composition of the compound, with results typically showing conformity to the expected percentages of carbon, hydrogen, and other elements .
Comparative Analysis with Non-deuterated Analog
The deuterated compound differs from its non-deuterated counterpart primarily in its molecular weight and spectroscopic properties. While 2-chlorobenzoic acid has a molecular weight of 156.566 g/mol, the deuterated version has a higher molecular weight of 160.591 g/mol due to the replacement of four hydrogen atoms with deuterium atoms . The chemical behaviors of both compounds are similar, but the deuterated version exhibits different spectroscopic properties, particularly in NMR experiments, making it valuable as an internal standard in analytical chemistry .
Applications and Research Findings
Role in Pharmaceutical Research
Deuterium-labeled compounds, including 2-chlorobenzoic acid-d4, play a crucial role in pharmaceutical research, particularly in drug metabolism and pharmacokinetic studies . The substitution of hydrogen with deuterium can significantly affect the metabolic stability of compounds due to the kinetic isotope effect, where carbon-deuterium bonds are more resistant to enzymatic cleavage compared to carbon-hydrogen bonds . This property makes deuterated compounds valuable tools for studying drug metabolism pathways and developing drugs with improved metabolic profiles .
Use as an Internal Standard in Analytical Chemistry
2-Chlorobenzoic acid-d4 serves as an internal standard in analytical methods, particularly in quantitative nuclear magnetic resonance (qNMR) experiments . In qNMR, deuterated compounds are used as internal standards because they provide distinct signals that do not overlap with the signals of the analyte, allowing for accurate quantitation . The BIPM (Bureau International des Poids et Mesures) has documented the use of deuterated compounds in qNMR internal standard reference data, highlighting their importance in analytical chemistry .
Impact of Deuteration on Pharmacokinetics
Research has shown that deuteration can significantly impact the pharmacokinetic properties of compounds . The stronger carbon-deuterium bond compared to the carbon-hydrogen bond can slow down metabolic processes that involve breaking these bonds, potentially leading to increased half-life and bioavailability of deuterated compounds . This phenomenon has led to increased interest in developing deuterated versions of existing drugs to improve their pharmacokinetic profiles and reduce metabolism-related side effects .
Synthesis and Production
Quality Control and Specifications
Quality control for 2-chlorobenzoic acid-d4 involves several analytical tests to ensure product conformity with specifications. These tests include:
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Appearance: The product should appear as a white to off-white solid .
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NMR Analysis: ¹H NMR and ¹³C NMR spectra should conform to the expected structure .
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LCMS Analysis: To confirm structure and determine purity, typically requiring ≥98% purity .
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Isotopic Purity: Mass spectrometry is used to determine the isotopic distribution, with specifications typically requiring >95% isotopic purity .
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Elemental Analysis: To verify the elemental composition, with results expected to conform to theoretical percentages .
Table 3: Quality Control Specifications for 2-Chlorobenzoic Acid-d4
Test Parameter | Specification | Typical Result |
---|---|---|
Appearance | White to off-white solid | Conforms |
HPLC Purity | ≥98% | 99.79% |
Isotopic Purity | >95% | 97.8-98.8% |
NMR Analysis | Conforms to structure | Conforms |
MS Analysis | Conforms to structure | Conforms |
Elemental Analysis | Conforms to theoretical | Conforms |
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